5-[(4-ETHOXYPHENYL)AMINO]-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE
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Overview
Description
The compound “5-[(4-Ethoxyphenyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile” is a complex organic molecule that contains several functional groups and structural features. It includes an oxazole ring, a pyrrolidine ring, an ethoxy group, and a sulfonyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the oxazole ring, the introduction of the pyrrolidine ring, and the attachment of the ethoxy and sulfonyl groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole and pyrrolidine rings, along with the ethoxy and sulfonyl groups. The spatial orientation of these groups could significantly influence the compound’s properties and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxazole ring, the pyrrolidine ring, and the sulfonyl group. These groups could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxazole and pyrrolidine rings could influence its solubility, melting point, and boiling point .Scientific Research Applications
Chemical Synthesis and Reactions
5-[(4-Ethoxyphenyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is involved in various chemical synthesis processes and reactions. For instance, the interaction of 5-morpholino-1,3-oxazole-4-carbonitriles with hydrazine hydrate has been explored, resulting in the formation of different recyclization products. This reaction demonstrates the compound's reactivity and potential in synthesizing novel chemical structures (Chumachenko et al., 2014).
Role in Fluorescent Properties Studies
Research into the fluorescent properties of related compounds has been conducted. A study synthesized derivatives of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole to investigate their fluorescence characteristics. This research indicates the potential of oxazole-carbonitriles in developing materials with specific light-emitting properties (Rangnekar & Rajadhyaksha, 1986).
Development of Novel Heterocyclic Compounds
The compound is also central in the development of novel heterocyclic compounds. A study focused on the synthesis of pyrimido[5,4-d]- and pyrido[3,2-d]oxazoles, starting from a similar oxazole-carbonitrile building block. This illustrates the compound's utility in expanding the library of heterocyclic compounds, which are crucial in various fields, including pharmaceutical research (Lemaire et al., 2015).
Antimicrobial Research
In the realm of antimicrobial research, derivatives of oxazole-carbonitriles have been synthesized and evaluated for their effectiveness against various bacteria. This aspect highlights the compound's relevance in developing new antimicrobial agents (Bogdanowicz et al., 2013).
Mechanism of Action
The mechanism of action of this compound is not known without specific context. If it’s a drug, its mechanism of action would depend on the biological target it interacts with. If it’s a reactant in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and other reactants .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(4-ethoxyanilino)-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-2-29-18-9-7-17(8-10-18)24-22-20(15-23)25-21(30-22)16-5-11-19(12-6-16)31(27,28)26-13-3-4-14-26/h5-12,24H,2-4,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFCJROJHBHKRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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